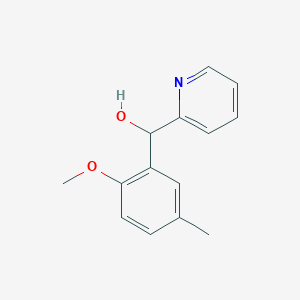

(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol

Description

Contextualization within Heterocyclic Chemistry and Aromatic Carbinol Systems

(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol is fundamentally a member of two important classes of organic compounds: heterocyclic compounds and aromatic carbinols.

Heterocyclic Chemistry: The pyridine (B92270) ring is a cornerstone of heterocyclic chemistry. As a six-membered aromatic heterocycle containing a nitrogen atom, its electronic properties are distinct from its carbocyclic analogue, benzene (B151609). The nitrogen atom imparts a weak basicity, alters the reactivity of the ring, and provides a key site for hydrogen bonding and metal coordination. Compounds incorporating a pyridine ring are ubiquitous in nature, pharmaceuticals, and functional materials. nih.gov The presence of this moiety in the target molecule makes it a strategic building block for the synthesis of more complex N-fused heterocyclic systems.

Aromatic Carbinol Systems: The carbinol (methanol) group attached to both a pyridyl and a phenyl ring places the compound in the category of diaryl-like methanols. The hydroxyl group is a versatile functional handle for further chemical transformations, such as oxidation to a ketone, esterification, or etherification. The stereocenter at the carbinol carbon means the molecule is chiral, and its enantiomers can exhibit different biological activities or serve as chiral ligands in asymmetric synthesis. The synthesis of such chiral alcohols, including phenyl(pyridin-2-yl)methanol (B192787) derivatives, is a significant area of research, often employing methods like asymmetric hydrogenation to achieve high enantioselectivity. google.comgoogle.com

Academic Significance of Pyridyl and Methoxyphenylmethanol Scaffolds

The academic and industrial interest in scaffolds like this compound stems from the proven utility of its constituent parts in bioactive compounds.

Pyridyl Scaffolds: The pyridine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov Its ability to engage in various non-covalent interactions, enhance molecular solubility, and improve pharmacokinetic profiles makes it a favored building block in drug design. nih.gov Pyridyl-carbinol derivatives, in particular, have been investigated for a range of therapeutic applications. For instance, beta-pyridyl-carbinol has been studied for its effects on platelet aggregation. nih.gov Furthermore, the pyridinyl methanol (B129727) moiety is a key feature in the development of potent and selective antagonists for ion channels like the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders. nih.govresearchgate.net

Methoxyphenylmethanol Scaffolds: The substituted phenyl ring, specifically the 2-methoxy-5-methylphenyl group, plays a crucial role in fine-tuning the molecule's properties. Methoxy (B1213986) groups are known to influence a molecule's conformation and its ability to act as a hydrogen bond acceptor. The position of substituents on the phenyl ring is critical for biological activity. For example, in research on serotonin (B10506) 5-HT2A receptor agonists, the deletion or relocation of methoxy groups on the phenyl ring led to significant drops in agonist potency, highlighting their importance in receptor-ligand interactions. nih.gov The methoxyphenylmethanol framework is thus a versatile platform for creating molecules with tailored electronic and steric properties for specific biological targets.

Research Landscape of Structurally Related Compounds and Derivatives

The research landscape surrounding this compound is best understood by examining the synthesis and applications of its structural analogues. The synthesis of pyridyl-methanol derivatives often involves nucleophilic addition of a pyridyl-lithium or Grignard reagent to a corresponding aldehyde or nitrile. acs.org Asymmetric synthesis is a major focus, with catalytic transfer hydrogenation being a common method to produce optically pure enantiomers. google.comacs.org

Derivatives of this core structure are being explored for various applications, demonstrating the scaffold's versatility. The table below summarizes selected examples of structurally related compounds and their areas of research.

| Compound Name | Structural Features | Research Context/Application | Reference(s) |

| Phenyl(pyridin-2-yl)methanol | Unsubstituted phenyl ring | Key intermediate in asymmetric synthesis; a foundational chiral alcohol scaffold. | google.comgoogle.comnih.gov |

| cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol | Complex pyridyl-methanol derivative with a cyclobutanol (B46151) ring | Investigated as a potent and selective TRPV3 inhibitor for potential use in neuropathic pain models. | nih.govresearchgate.net |

| (2-methoxyphenyl)(pyridin-2-yl)methanol | Methoxy group at the 2-position of the phenyl ring | A direct structural analogue used as a chemical intermediate. | guidechem.com |

| Methoxy-PEPy | Contains a methoxy-pyridine connected to another pyridine via an ethynyl (B1212043) linker | A selective antagonist for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, used as a radioligand in research. | ncats.io |

| Beta-pyridyl-carbinol (Nicotinyl Alcohol) | Isomeric pyridyl-methanol (pyridin-3-yl)methanol | Studied as a platelet aggregation inhibitor and vasodilator. | nih.gov |

This diverse range of applications, from ion channel modulation to receptor antagonism, underscores the chemical and biological significance of the pyridyl-methanol framework. The specific substitutions on both the pyridine and phenyl rings are critical for dictating the compound's ultimate function and selectivity, making this compound a valuable entity for further investigation and derivatization in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-5-methylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-6-7-13(17-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKOBDOALNOJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methoxy 5 Methylphenyl Pyridin 2 Yl Methanol and Analogues

Carbon-Carbon Bond Formation Approaches

The construction of the diarylmethanol core of (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol relies on robust carbon-carbon bond-forming reactions. Several classical and modern organic synthesis techniques have been adapted for this purpose.

Nucleophilic Addition to Pyridine (B92270) Carboxaldehydes

A primary and widely employed method for the synthesis of this compound involves the nucleophilic addition of an organometallic reagent to pyridine-2-carboxaldehyde. This approach leverages the polarity of the carbonyl group, where the electrophilic carbon is attacked by a nucleophilic carbon from an organometallic species.

The key organometallic reagents for this transformation are Grignard reagents and organolithium reagents. The synthesis of the required (2-methoxy-5-methylphenyl)magnesium bromide or (2-methoxy-5-methylphenyl)lithium is typically achieved through the reaction of 2-bromo-4-methylanisole (B1265754) with magnesium metal or an organolithium reagent, respectively.

The general reaction mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of pyridine-2-carboxaldehyde. This addition forms a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final diaryl methanol (B129727) product.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2-Bromo-4-methylanisole | Pyridine-2-carboxaldehyde | 1. Mg or n-BuLi 2. H3O+ | This compound |

Hard nucleophiles, such as organometallic reagents, preferentially attack the 2-position of the pyridine ring in addition reactions. The choice of solvent can be critical, with diethyl ether and tetrahydrofuran (B95107) (THF) being commonly used for Grignard and organolithium reactions.

Lewis Acid Catalyzed Condensation Reactions

An alternative strategy for forming the pivotal carbon-carbon bond is through Lewis acid-catalyzed condensation reactions, such as the Friedel-Crafts reaction. In this approach, a Lewis acid is employed to activate an aromatic ring towards electrophilic attack.

For the synthesis of this compound, this could theoretically involve the reaction of 4-methylanisole (B47524) with a pyridine-2-carbonyl derivative in the presence of a strong Lewis acid like aluminum chloride (AlCl3). The Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich 4-methylanisole.

However, Friedel-Crafts reactions with pyridine derivatives can be challenging. The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate with the Lewis acid catalyst, deactivating it. Despite this, specialized conditions and catalysts have been developed to overcome these limitations. The reaction proceeds through the generation of an acylium ion, which then undergoes electrophilic aromatic substitution with the activated aromatic ring.

Reduction of Precursor Imines or Ketones

A versatile two-step approach involves the synthesis of a precursor ketone, (2-methoxy-5-methylphenyl)(pyridin-2-yl)methanone, followed by its reduction to the desired alcohol. This method offers flexibility as a wide range of reduction methods are available, allowing for control over stereochemistry in the case of chiral products.

The precursor ketone can be synthesized through several methods, including the Friedel-Crafts acylation of 4-methylanisole with pyridine-2-carbonyl chloride or through the addition of an organometallic reagent to a pyridine-2-carbonitrile.

Once the ketone is obtained, it can be reduced to the secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Biocatalytic reductions using microorganisms have also been reported for the enantioselective synthesis of diarylmethanols from their corresponding ketones.

| Reducing Agent | Solvent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room Temperature | Good for ketones and aldehydes |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | 0 °C to Room Temperature | Strong, reduces most carbonyls |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Ethanol, Ethyl Acetate | H2 pressure, Room Temp. | Reduces C=O and other unsaturations |

Functional Group Transformations and Derivatization during Synthesis

The synthesis of the target molecule and its analogs often requires specific functional group manipulations on the aromatic rings either before or after the key carbon-carbon bond formation.

Alkoxylation and Methylation Strategies on Aromatic Rings

Alkoxylation, specifically methylation, can be achieved through various methods. A common approach is the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate. Vapor-phase methylation of phenol (B47542) with methanol over solid acid or base catalysts is another industrially important method to produce cresols and anisole. The selectivity for O-methylation (to form anisole) versus C-methylation (to form cresol) can be controlled by the choice of catalyst and reaction conditions. For instance, acidic catalysts tend to favor O-alkylation, while basic or weakly acidic catalysts promote C-alkylation.

The position of the methyl group on the phenyl ring can be directed by the choice of the starting material, such as p-cresol, which can then be methoxylated.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for the chosen synthetic route.

For the nucleophilic addition of Grignard reagents, several factors can influence the outcome. The choice of solvent is critical; while THF is common, diethyl ether has been shown to give higher yields in some cases. Temperature control is also important to minimize side reactions. The rate of addition of the Grignard reagent can also impact the formation of byproducts. Flow chemistry has emerged as a powerful tool for studying and optimizing Grignard reactions, allowing for precise control over reaction parameters and improved safety.

In Lewis acid-catalyzed reactions, the stoichiometry of the catalyst is a key parameter. Often, more than a stoichiometric amount of the Lewis acid is required due to its complexation with the product ketone. The choice of Lewis acid and solvent can also significantly affect the reaction's efficiency.

For reduction reactions, the choice of reducing agent and reaction conditions will determine the selectivity and yield. For instance, while LiAlH4 is a powerful reducing agent, its lack of selectivity can be a drawback. NaBH4 is a milder and more selective alternative for the reduction of ketones.

Comprehensive Spectroscopic and Crystallographic Structural Characterization of 2 Methoxy 5 Methylphenyl Pyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed map of the carbon-hydrogen framework can be constructed.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol provides critical information about the electronic environment of the protons and their spatial relationships. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons of the pyridyl and phenyl rings, as well as the methoxy (B1213986), methyl, hydroxyl, and methine protons.

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The aromatic region shows a complex set of multiplets due to the coupling between adjacent protons on both the pyridine (B92270) and the substituted benzene (B151609) rings. The proton on the carbon bridging the two rings (the methine proton) appears as a singlet, indicating no adjacent protons. Similarly, the protons of the methoxy and methyl groups also appear as sharp singlets.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.56 | d, J = 4.0 Hz | 1H | Pyridyl-H |

| 7.66 | td, J = 7.7, 1.8 Hz | 1H | Pyridyl-H |

| 7.28 | d, J = 7.8 Hz | 1H | Pyridyl-H |

| 7.19 | ddd, J = 7.5, 4.9, 1.0 Hz | 1H | Pyridyl-H |

| 7.08 | d, J = 2.1 Hz | 1H | Phenyl-H |

| 7.04 | dd, J = 8.2, 2.2 Hz | 1H | Phenyl-H |

| 6.75 | d, J = 8.2 Hz | 1H | Phenyl-H |

| 5.92 | s | 1H | CH-OH |

| 5.25 | s | 1H | OH |

| 3.73 | s | 3H | OCH₃ |

d = doublet, td = triplet of doublets, ddd = doublet of doublet of doublets, s = singlet, J = coupling constant in Hz.

The coupling patterns observed are consistent with the proposed structure. For instance, the doublet observed for the pyridyl proton at 8.56 ppm with a coupling constant of 4.0 Hz is characteristic of ortho-coupling to a single adjacent proton. The more complex splitting patterns for the other ring protons arise from multiple couplings to neighboring protons.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (aliphatic, aromatic, etc.) and its local electronic environment.

The spectrum for this compound shows signals in both the aromatic region (110-160 ppm) and the aliphatic region (20-80 ppm). The carbons of the pyridyl and phenyl rings are found in the downfield aromatic region. The carbon atom of the methoxy group and the methyl group appear in the upfield aliphatic region, along with the methine carbon bearing the hydroxyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.0 | Pyridyl-C |

| 156.9 | Phenyl-C (C-OCH₃) |

| 148.6 | Pyridyl-C |

| 136.6 | Pyridyl-C |

| 131.7 | Phenyl-C |

| 129.8 | Phenyl-C (C-CH₃) |

| 128.9 | Phenyl-C |

| 122.1 | Pyridyl-C |

| 121.2 | Pyridyl-C |

| 110.1 | Phenyl-C |

| 73.6 | CH-OH |

| 55.2 | OCH₃ |

The assignments are based on established chemical shift ranges for similar functional groups and substitution patterns. For example, the signal at 156.9 ppm is characteristic of an aromatic carbon attached to an oxygen atom (the methoxy group), and the signal at 20.5 ppm is typical for a methyl group attached to an aromatic ring.

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR spectra for this compound are not widely available in the literature, the expected correlations can be predicted based on the structure and the assignments from 1D NMR. 2D NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons on the pyridine ring (e.g., between the protons at 8.56, 7.66, 7.28, and 7.19 ppm). Similarly, correlations would be seen between the adjacent protons on the 2-methoxy-5-methylphenyl ring (between protons at 7.08, 7.04, and 6.75 ppm). The methine, hydroxyl, methoxy, and methyl protons, being singlets, would not show cross-peaks.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). Expected correlations would include:

The pyridyl protons with their corresponding pyridyl carbons.

The phenyl protons with their corresponding phenyl carbons.

The methine proton (5.92 ppm) with the methine carbon (73.6 ppm).

The methoxy protons (3.73 ppm) with the methoxy carbon (55.2 ppm).

The methyl protons (2.26 ppm) with the methyl carbon (20.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

A correlation between the methine proton (5.92 ppm) and the ipso-carbons of both the pyridine and phenyl rings, confirming the connection of the central carbon to both aromatic systems.

Correlations between the methoxy protons (3.73 ppm) and the aromatic carbon at 156.9 ppm.

Correlations between the methyl protons (2.26 ppm) and the adjacent aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected Characteristic FTIR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridyl & Phenyl) |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₃, OCH₃) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings |

| 1260 - 1200 | C-O stretch (asymmetric) | Aryl ether (Methoxy) |

| 1100 - 1000 | C-O stretch | Secondary Alcohol |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. Vibrations that result in a change in polarizability are Raman active. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the carbon skeleton and the aromatic rings.

Table 4: Expected Characteristic Raman Shifts

| Raman Shift Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1610 - 1590 | Ring "breathing" mode | Aromatic Rings |

| 1050 - 990 | Ring "breathing" mode | Aromatic Rings (strong) |

The most intense signals in the Raman spectrum are often the symmetric "breathing" modes of the aromatic rings, typically found around 1000 cm⁻¹ and 1600 cm⁻¹. These signals are highly characteristic of the presence of the pyridyl and phenyl moieties. C-H stretching vibrations would also be present but are generally weaker in Raman than in FTIR. The O-H stretch is typically a weak band in Raman spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data for this compound was found in the conducted searches.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

No published single-crystal X-ray diffraction studies for this compound could be located.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, an analysis of the intermolecular interactions and crystal packing for this specific compound cannot be provided.

Investigation of Polymorphism

There is no information available regarding polymorphism studies on this compound.

Advanced Computational and Theoretical Investigations of 2 Methoxy 5 Methylphenyl Pyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular properties, and such calculations would be essential for a thorough understanding of (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify various stable conformers (rotational isomers) and determine their relative energies. Such studies would typically involve systematic rotations around the single bonds connecting the methanol (B129727) carbon to the phenyl and pyridinyl rings, as well as the methoxy (B1213986) group's orientation. However, no specific studies detailing the optimized geometry, bond lengths, bond angles, or conformational preferences for this compound are available.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are standard practice. These predictions, when compared with experimental data, help in the precise assignment of signals. fda.govdntb.gov.ua

IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an Infrared (IR) spectrum. mdpi.com This allows for the assignment of specific vibrational modes, such as O-H, C-H, C-O, and ring stretching vibrations, to the observed experimental bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions, which can be correlated with the absorption maxima (λ_max) observed in UV-Visible spectroscopy. chem-space.comresearchgate.net

Despite the utility of these predictive methods, no published computational studies have reported the theoretical NMR, IR, or UV-Vis spectra for this compound.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are fundamental to its reactivity. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net Analysis of the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For this compound, this would involve examining the contributions of the pyridine (B92270) ring, the substituted phenyl ring, and the methanol moiety to these orbitals. However, specific data on the HOMO-LUMO energies and their distributions for this compound are not available in the literature.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a molecule with multiple rotational bonds, MD simulations in different environments (e.g., in a vacuum or in a solvent) would provide insight into its conformational flexibility and the timescales of transitions between different conformers. sigmaaldrich.com This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its interactions with other molecules. There are currently no published MD simulation studies specifically examining the conformational dynamics of this compound.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates and, crucially, the high-energy transition states that connect reactants, intermediates, and products. This allows for the determination of activation energies and provides a detailed, step-by-step understanding of the reaction mechanism. For this compound, this could involve studying its synthesis or its subsequent reactions, such as oxidation of the alcohol group or substitution on the aromatic rings. At present, no theoretical studies on the reaction mechanisms involving this specific molecule have been found.

Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions (NCIs), particularly hydrogen bonding, play a critical role in determining the structure and properties of molecules. chem-space.com In this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and methoxy groups can act as acceptors. Intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is possible and would significantly influence the molecule's preferred conformation. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. Such analyses would provide a deeper understanding of the forces governing the molecule's three-dimensional structure and its potential interactions with other molecules. However, specific NCI or QTAIM analyses for this compound are not documented in the scientific literature.

Theoretical Studies on Tautomeric Forms and Proton Transfer

Theoretical and computational investigations into the tautomeric forms and proton transfer mechanisms of this compound are areas of scientific inquiry that remain to be extensively explored. As of the current body of scientific literature, specific studies detailing the potential tautomers of this compound and the energetic barriers associated with proton transfer events have not been published.

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, and proton transfer are fundamental concepts in chemistry that significantly influence a molecule's reactivity, stability, and biological activity. For a molecule like this compound, which possesses both a hydroxyl group and a nitrogen-containing pyridine ring, several potential tautomeric forms and proton transfer pathways could theoretically exist.

Hypothetically, computational methods such as Density Functional Theory (DFT) could be employed to model these phenomena. Such studies would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of all conceivable tautomers.

Energy Calculations: Determining the relative energies of these tautomers to predict their populations at equilibrium.

Transition State Searching: Identifying the transition state structures and calculating the activation energies for the proton transfer reactions between tautomers.

However, without specific published research on this compound, any detailed discussion on its tautomeric landscape or proton transfer dynamics would be speculative.

Molecular Interactions with Biomolecules (e.g., theoretical target affinity studies)

Similar to the lack of research on its tautomeric forms, there is a notable absence of published theoretical studies on the molecular interactions and target affinity of this compound with specific biomolecules. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict how a small molecule like this might bind to a biological target, such as a protein or enzyme, and to estimate the strength of this interaction.

The process for such a theoretical investigation would generally include:

Target Identification: Selecting a biologically relevant protein target.

Molecular Docking: Computationally placing the ligand (this compound) into the binding site of the target protein in various orientations and conformations to identify the most favorable binding mode.

Binding Affinity Calculation: Estimating the binding free energy, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable complex.

Interaction Analysis: Identifying the specific types of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-protein complex.

While the potential for such studies is clear, the scientific community has not yet published research detailing these specific interactions for this compound. Therefore, no data on its theoretical target affinity or specific molecular interactions with biomolecules can be presented.

Coordination Chemistry of 2 Methoxy 5 Methylphenyl Pyridin 2 Yl Methanol As a Ligand

Design Principles for Metal-Organic Complexes Utilizing Pyridylmethanol Scaffolds

The design of metal-organic complexes using pyridylmethanol scaffolds is guided by several key principles that leverage the inherent structural and electronic properties of these ligands. Pyridylmethanol ligands, including (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol, are classified as N,O-bidentate ligands, capable of coordinating to a metal center through both the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanolic group. nih.gov This chelation forms a stable five-membered ring with the metal ion, a favored conformation in coordination chemistry.

The versatility of the pyridylmethanol framework allows for systematic modifications to its electronic and steric properties. For instance, the introduction of substituents on either the pyridine or the phenyl ring can fine-tune the ligand's donor capabilities and the resulting complex's stability and reactivity. In the case of this compound, the methoxy (B1213986) and methyl groups on the phenyl ring act as electron-donating groups, which can enhance the electron density on the coordinating oxygen atom, thereby strengthening the metal-oxygen bond.

Furthermore, the hemilabile nature of the nitrogen coordination allows for dynamic behavior in solution, which can be crucial for catalytic applications. nih.gov The ability of the pyridyl group to dissociate and re-associate can open up coordination sites on the metal center, facilitating substrate binding and subsequent chemical transformations. The design of these complexes also considers the desired geometry around the metal center, which can range from tetrahedral to octahedral, influencing the electronic and magnetic properties of the final complex. jscimedcentral.comwikipedia.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions can influence the final structure and coordination number of the complex.

This compound predominantly acts as a bidentate N,O-chelating ligand. nih.gov The coordination involves the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group. This N,O-chelation is a common feature for pyridylmethanol ligands and leads to the formation of stable five-membered metallacycles. nih.govoup.com In some instances, the ligand can also act as a bridging ligand, coordinating to two different metal centers, leading to the formation of polynuclear complexes. The specific coordination mode is often influenced by the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating anions or solvent molecules. researchgate.net

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination complexes. For complexes of pyridylmethanol ligands, X-ray diffraction studies have confirmed the N,O-bidentate coordination mode and provided precise information on bond lengths and angles within the coordination sphere. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for a Related Pyridylmethanol Ligand Complex

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.4385 |

| b (Å) | 14.3429 |

| c (Å) | 9.2255 |

Data for phenyl(pyridin-2-yl)methanol (B192787) nih.gov

Spectroscopic techniques are essential for characterizing the formation and properties of metal complexes in both solid and solution states.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal center. Upon coordination, the signals of the protons and carbons near the coordinating atoms (the pyridine ring and the methanolic carbon) are expected to shift. For paramagnetic complexes, the NMR signals may be broadened or significantly shifted. jscimedcentral.com

IR Spectroscopy: Infrared spectroscopy is particularly useful for observing the coordination of the hydroxyl group. The O-H stretching vibration, typically observed as a broad band around 3200-3400 cm⁻¹ in the free ligand, disappears upon deprotonation and coordination to the metal ion. Additionally, shifts in the C=N and C=C stretching vibrations of the pyridine ring can also indicate coordination. jscimedcentral.com

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and any charge transfer bands. These spectra are sensitive to the geometry of the coordination sphere and the nature of the ligands. The position and intensity of these bands can help in determining the coordination environment of the metal ion. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide evidence for the metal-to-ligand stoichiometry.

Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound

| Spectroscopic Technique | Observed Change Upon Coordination |

|---|---|

| ¹H NMR | Shift in signals of pyridine and methanolic protons |

| IR | Disappearance of O-H stretch; shift in pyridine ring vibrations |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes derived from this compound are dictated by the nature of the metal ion, its oxidation state, and the coordination geometry. For instance, complexes with unpaired d-electrons will be paramagnetic, and their magnetic moments can be determined using techniques like susceptibility measurements. du.edu.eg The magnitude of the magnetic moment can provide insights into the number of unpaired electrons and the spin state (high-spin or low-spin) of the metal center. du.edu.eg

The electronic properties, such as the energies of the d-orbitals, are influenced by the ligand field strength of the pyridylmethanol ligand. The N,O-coordination creates a specific ligand field environment that can be probed by UV-Vis spectroscopy. The electronic structure of these complexes can also be investigated using computational methods to understand the nature of the metal-ligand bonding and to predict their reactivity. mit.edu

Catalytic Applications of Derived Metal Complexes (focus on chemical transformations)

Transition metal complexes containing pyridylmethanol ligands have shown promise as catalysts in a variety of organic transformations. nih.gov The combination of a robust coordination framework and the potential for hemilability makes these complexes suitable for reactions such as oxidation, reduction, and carbon-carbon bond formation.

While specific catalytic applications for complexes of this compound are not extensively documented, related systems have demonstrated catalytic activity. For example, ruthenium and tungsten complexes with pyridylmethanol ligands have been employed as catalysts in olefin metathesis reactions. nih.gov The steric and electronic properties of the ligand can be tuned to influence the activity and selectivity of the catalyst. The presence of the methoxy and methyl substituents in this compound could potentially enhance the catalytic performance by modifying the electronic environment of the metal center. Further research is needed to explore the full catalytic potential of metal complexes derived from this specific ligand in various chemical transformations.

Chemical Transformations and Derivatization of 2 Methoxy 5 Methylphenyl Pyridin 2 Yl Methanol

Reactions at the Hydroxyl Group

The secondary hydroxyl group is a primary site for the chemical modification of (2-methoxy-5-methylphenyl)(pyridin-2-yl)methanol, allowing for oxidation, the formation of ethers and esters, and dehydration reactions.

Oxidation to Corresponding Ketones or Carboxylic Acids

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (2-methoxy-5-methylphenyl)(pyridin-2-yl)methanone, is a fundamental transformation. This reaction can be achieved using a variety of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones. The choice of oxidant and reaction conditions can be tailored to achieve high yields and selectivity.

Mild oxidizing agents are generally preferred to prevent over-oxidation or side reactions involving the sensitive pyridine (B92270) and methoxy-substituted phenyl rings. Commonly used reagents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). For instance, the oxidation of similar aryl(pyridin-2-yl)methanols to their corresponding ketones has been effectively carried out.

While the primary product of oxidation is the ketone, under more vigorous conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. However, this is generally not a desired pathway for this class of compounds.

Table 1: Representative Conditions for the Oxidation of Aryl(pyridin-2-yl)methanols

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| MnO₂ | Dichloromethane | Room Temperature | 24 | High |

| PCC | Dichloromethane | Room Temperature | 2-4 | Good to High |

| Swern Oxidation | Dichloromethane | -78 to Room Temp. | 1-2 | High |

Note: The data in this table is representative of typical conditions for the oxidation of secondary alcohols of this type and may require optimization for the specific substrate.

Formation of Ethers and Esters

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a variety of derivatives.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Common bases used for deprotonation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reactivity of the alkyl halide follows the order I > Br > Cl.

Alternatively, palladium-catalyzed intermolecular coupling of the alcohol with aryl or vinyl halides can be employed to form aryl or vinyl ethers, respectively. This method offers a versatile route to a broader range of ether derivatives under relatively mild conditions.

Ester Formation: Esterification can be achieved through several methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. To drive the equilibrium towards the ester product, water is typically removed as it is formed.

A more versatile method involves the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This method is generally faster and not reversible, often providing higher yields of the desired ester. For example, the esterification of secondary metabolite compounds has been successfully achieved using acid anhydrides and pyridine.

Table 2: Common Reagents for Ether and Ester Synthesis

| Transformation | Reagent 1 | Reagent 2 | Base/Catalyst |

| Etherification | This compound | Alkyl Halide (e.g., CH₃I) | NaH |

| Esterification | This compound | Carboxylic Acid (e.g., Acetic Acid) | H₂SO₄ |

| Esterification | This compound | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine |

| Esterification | This compound | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine |

Dehydration Reactions

The dehydration of this compound would lead to the formation of the corresponding alkene, 2-(1-(2-methoxy-5-methylphenyl)vinyl)pyridine. This elimination reaction is typically acid-catalyzed and involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon atom.

Strong protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures are commonly used for the dehydration of secondary alcohols. The regioselectivity of the elimination would favor the formation of the more substituted and conjugated alkene. The presence of the aromatic rings would stabilize the resulting double bond.

Transformations of the Pyridine Ring

The pyridine ring in this compound is susceptible to transformations at the nitrogen atom and on the carbon atoms of the ring itself.

N-Alkylation and Quaternization

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and susceptible to reaction with electrophiles.

N-Alkylation: The reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) leads to the formation of the corresponding N-alkylpyridinium salt. This reaction typically proceeds under neutral or slightly basic conditions. The resulting pyridinium salt is a quaternary ammonium compound.

Quaternization: Quaternization is the process of N-alkylation that leads to a permanently charged pyridinium cation. This transformation significantly alters the electronic properties and solubility of the molecule. The quaternization of pyridine derivatives with various electrophiles is a well-established process. The efficiency of the reaction depends on the nature of the alkylating agent and the steric and electronic properties of the pyridine derivative.

Table 3: Examples of N-Alkylation and Quaternization Reagents

| Reagent | Product Type |

| Methyl Iodide | N-Methylpyridinium Iodide |

| Ethyl Bromide | N-Ethylpyridinium Bromide |

| Benzyl Chloride | N-Benzylpyridinium Chloride |

Functionalization via C-H Activation

Direct functionalization of the pyridine ring through C-H activation is a powerful and atom-economical strategy for introducing new substituents. The electron-deficient nature of the pyridine ring makes it a challenging substrate for electrophilic aromatic substitution, but it is amenable to transition-metal-catalyzed C-H activation.

Palladium-catalyzed C-H activation is a common method for the arylation, alkylation, or alkenylation of pyridines. These reactions often employ a directing group to control the regioselectivity of the functionalization. In the case of this compound, the pyridin-2-yl group itself can act as a directing group, facilitating C-H activation at the C3 or C6 position of the pyridine ring. The specific outcome of the reaction is influenced by the catalyst, ligands, and reaction conditions. For example, cooperative C-H activation of pyridine has been observed with rhodium and iridium complexes. rsc.org

This approach allows for the late-stage modification of the pyridine ring, providing access to a wide array of functionalized derivatives that would be difficult to synthesize through traditional methods.

Reactions of the Methoxy-Substituted Phenyl Ring

The electron-rich nature of the 2-methoxy-5-methylphenyl group makes it susceptible to a range of chemical modifications, particularly on the aromatic ring and its substituents.

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenyl ring are ortho-, para-directing and activating substituents for electrophilic aromatic substitution. Due to steric hindrance from the pyridin-2-yl)methanol group at the 1-position and the existing methoxy group at the 2-position, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the activating methyl group. The primary sites for substitution would be the C4 and C6 positions of the phenyl ring.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 or C6 position. Similarly, bromination with bromine in the presence of a Lewis acid catalyst would be expected to yield the corresponding bromo-substituted derivatives.

Friedel-Crafts acylation, employing an acyl chloride and a Lewis acid like aluminum chloride, would introduce an acyl group, leading to the formation of a ketone. chemguide.co.uklibretexts.orgdocbrown.info It is important to note that strong Lewis acids can sometimes cause demethylation of the methoxy group. stackexchange.com Milder catalysts may be required to avoid this side reaction. stackexchange.com

Table 1: Plausible Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2-Methoxy-5-methyl-4-nitrophenyl)(pyridin-2-yl)methanol and/or (2-Methoxy-5-methyl-6-nitrophenyl)(pyridin-2-yl)methanol |

| Bromination | Br₂, FeBr₃ | (4-Bromo-2-methoxy-5-methylphenyl)(pyridin-2-yl)methanol and/or (6-Bromo-2-methoxy-5-methylphenyl)(pyridin-2-yl)methanol |

Modifications of Methoxy and Methyl Groups (e.g., demethylation, benzylic oxidation)

The methoxy and methyl groups themselves can be targets for chemical transformation.

Demethylation: The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a common transformation. rsc.orgchem-station.com This can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective, albeit strong, Lewis acid for this purpose. chem-station.com Other reagents like hydrobromic acid (HBr) or certain thiolates can also effect demethylation. chem-station.comsci-hub.se The resulting phenol (B47542) would be a valuable intermediate for further derivatization, for example, through etherification or esterification.

Benzylic Oxidation: The methyl group attached to the aromatic ring is a benzylic position and is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. chem-station.com This transformation would yield (2-methoxy-5-carboxyphenyl)(pyridin-2-yl)methanol, introducing a versatile functional group for further reactions such as amidation or esterification. Milder oxidation conditions could potentially lead to the corresponding aldehyde or benzylic alcohol.

Table 2: Potential Modifications of Substituent Groups

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Demethylation | BBr₃ or HBr | -OCH₃ → -OH |

Synthesis of Advanced Architectures (e.g., Macrocycles, Polymers, Cages)

The bifunctional nature of this compound, possessing both a hydroxyl group and a pyridine nitrogen atom, makes it an attractive building block for the synthesis of larger, more complex molecular structures.

Macrocycles: The hydroxyl group can be used in condensation reactions with dicarboxylic acids or their derivatives to form macrocyclic esters (lactones). Furthermore, the pyridine nitrogen can act as a coordination site for metal ions. By reacting the molecule with appropriate metal precursors and other ligands, it is possible to construct metallo-macrocycles, such as crown ethers containing pyridine units. nih.govrsc.orgnih.gov

Polymers: The diol functionality (if the hydroxyl group is considered one reactive site and a second is introduced, for example, by benzylic hydroxylation) or the ability of the molecule to be derivatized into a dicarboxylic acid (via benzylic oxidation) allows for its use as a monomer in step-growth polymerization. researchgate.netresearchgate.netwur.nl For instance, polyester synthesis could be achieved by reacting the diol form with a dicarboxylic acid, or by reacting the dicarboxylic acid form with a diol. researchgate.netresearchgate.netnih.govnih.gov The pyridine moiety within the polymer backbone could impart interesting properties, such as metal-coordination capabilities or altered solubility.

Strategic Research Applications of 2 Methoxy 5 Methylphenyl Pyridin 2 Yl Methanol in Chemical Science

As a Versatile Building Block in Complex Organic Synthesis

There is no available literature detailing the use of (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol as a foundational element in the synthesis of more complex organic molecules.

Precursor for Advanced Heterocyclic Scaffolds

No studies have been found that utilize this compound as a starting material for the construction of advanced heterocyclic frameworks.

Contributions to Materials Science Research

There is a lack of published research on the application of this compound in the field of materials science.

Studies on Optical and Electronic Properties for Functional Materials

No data has been published regarding the optical and electronic properties of this compound or its potential use in the development of functional materials.

Exploration in Non-linear Optics (NLO)

There are no research articles that investigate the non-linear optical properties of this compound. While related pyridine (B92270) derivatives have been studied for their NLO potential, this specific compound has not been the subject of such research.

Future Perspectives and Emerging Research Avenues for 2 Methoxy 5 Methylphenyl Pyridin 2 Yl Methanol

Development of Asymmetric Synthetic Methodologies

The generation of enantiomerically pure (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol is a critical first step for many of its potential applications, particularly in catalysis and medicinal chemistry. While the synthesis of related chiral pyridyl alcohols has been explored, dedicated methodologies for this specific compound represent a key area for future research.

Future efforts will likely focus on the asymmetric reduction of the corresponding prochiral ketone, (2-methoxy-5-methylphenyl)(pyridin-2-yl)methanone. This can be approached through several catalytic strategies:

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This well-established method utilizes chiral ligands in combination with transition metals like ruthenium, rhodium, or iridium to achieve high enantioselectivity. wikipedia.org Research could focus on screening a library of chiral ligands, such as those based on pseudo-dipeptides or chiral diamines, to identify the optimal catalyst system for this specific substrate. The reaction conditions, including the hydrogen source (e.g., isopropanol, formic acid), base, and solvent, would require careful optimization to maximize both conversion and enantiomeric excess (ee). wikipedia.org

Enzyme-Catalyzed Reductions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.govnih.gov Alcohol dehydrogenases (ADHs) from various microorganisms, such as Lactobacillus kefir, have shown excellent performance in the reduction of related ketones, often yielding products with very high ee. nih.govnih.gov Future research could involve screening different ADHs and optimizing reaction conditions like pH, temperature, and co-factor regeneration systems.

Chiral Oxazaborolidine-Catalyzed Reductions: Catalytic amounts of chiral oxazaborolidines, in conjunction with a stoichiometric reducing agent like borane, are effective for the enantioselective reduction of a wide range of ketones. wikipedia.orgacs.org The development of new oxazaborolidine catalysts derived from novel chiral amino alcohols could provide a powerful tool for the stereocontrolled synthesis of this compound. acs.org

A comparative study of these methodologies would be invaluable in establishing the most efficient and scalable route to enantiopure this compound.

| Methodology | Potential Catalyst/Reagent | Key Research Focus | Anticipated Outcome |

| Asymmetric Transfer Hydrogenation | [{RuCl2(p-cymene)}2] with chiral ligands | Ligand screening and optimization of reaction conditions | High yield and enantioselectivity |

| Enzyme-Catalyzed Reduction | Alcohol Dehydrogenases (ADHs) | Screening of different enzymes and optimization of biocatalytic process | Green and highly enantioselective synthesis |

| Chiral Oxazaborolidine Reduction | Oxazaborolidines with borane | Development of novel chiral auxiliaries | Stereocontrolled and predictable synthesis |

In-depth Mechanistic Investigations of Novel Reactions

Understanding the reaction mechanisms involving this compound and its precursor ketone is fundamental to optimizing existing transformations and discovering new reactivity.

A key area for investigation is the nucleophilic addition of organometallic reagents to (2-methoxy-5-methylphenyl)(pyridin-2-yl)methanone. For instance, the addition of a Grignard reagent to the carbonyl group is a fundamental C-C bond-forming reaction. byjus.commasterorganicchemistry.com Mechanistic studies could elucidate the role of the pyridine (B92270) nitrogen in coordinating to the magnesium center of the Grignard reagent, potentially influencing the stereochemical outcome of the reaction. masterorganicchemistry.com Such studies would involve kinetic analysis, isotopic labeling experiments, and the characterization of reaction intermediates.

The mechanism of nucleophilic addition to aldehydes and ketones is a well-understood process involving the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orglibretexts.orgck12.org However, the presence of the pyridine ring in the substrate introduces an additional layer of complexity that warrants further investigation. The pyridine nitrogen can act as a Lewis base, potentially interacting with catalysts or reagents and influencing the reaction pathway.

Integration into Advanced Supramolecular Assemblies

The structural motifs within this compound, namely the hydroxyl group and the pyridine ring, make it an excellent building block for the construction of supramolecular assemblies. researchgate.net The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. princeton.eduacs.orgacs.org

Future research could explore the self-assembly of this molecule in the solid state to form intricate hydrogen-bonded networks. researchgate.netresearchgate.net The interplay of O-H···N and other potential non-covalent interactions, such as π-π stacking between the aromatic rings, could lead to the formation of novel crystal structures with interesting properties.

| Supramolecular System | Key Interactions | Potential Application |

| Self-Assembled Crystals | O-H···N hydrogen bonding, π-π stacking | Crystal engineering, nonlinear optics |

| Metal-Organic Frameworks (MOFs) | Coordination to metal ions | Gas storage, separation, catalysis |

| Chiral MOFs | Enantiopure ligand coordination | Enantioselective separation/catalysis |

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound and for guiding experimental work. researchgate.net

DFT calculations can be employed to:

Model Transition States: For the asymmetric reduction of the precursor ketone, DFT can be used to model the transition states of the reaction with different chiral catalysts. researchgate.net This can provide insights into the origins of enantioselectivity and help in the rational design of more effective catalysts.

Predict Conformational Preferences: The molecule's three-dimensional shape is crucial for its interactions in supramolecular assemblies and as a ligand. Computational modeling can predict the most stable conformations of the molecule and its metal complexes.

Simulate Spectroscopic Properties: DFT can be used to calculate NMR, IR, and other spectroscopic data, which can aid in the characterization of the compound and its derivatives.

Explore Reaction Pathways: Theoretical calculations can be used to explore the feasibility of novel reactions and to understand complex reaction mechanisms at a molecular level. rsc.org

By combining computational predictions with experimental validation, a deeper understanding of the chemistry of this compound can be achieved, accelerating the discovery of new applications.

Exploration of Advanced Catalytic Systems Based on Derived Ligands

The chiral nature and the presence of both a hydroxyl group and a pyridine nitrogen make this compound an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. nih.govnih.govrsc.orgrsc.org

The hydroxyl group can be derivatized to introduce other coordinating moieties, leading to the formation of bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to create catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidation reactions. unimi.ittcu.eduresearchgate.netuniovi.es

For example, pyridine-oxazoline and pyridine-aminophosphine ligands have shown great promise in asymmetric catalysis. rsc.orgrsc.org By analogy, novel ligands derived from this compound could be synthesized and their catalytic activity explored. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring, providing a modular approach to catalyst design. The development of such catalytic systems represents a significant opportunity for advancing the field of asymmetric synthesis.

| Ligand Class | Potential Metal Complex | Target Asymmetric Reaction |

| Pyridine-phosphine | Rhodium, Iridium, Ruthenium | Hydrogenation |

| Pyridine-oxazoline | Palladium, Copper, Iridium | Allylic alkylation, Henry reaction |

| Pyridine-amine | Iron, Ruthenium | Transfer hydrogenation |

Q & A

Q. What are the established synthetic routes for (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a substituted pyridine derivative with a methoxy-methylphenyl moiety. A common approach is nucleophilic addition of a Grignard reagent (e.g., 2-pyridinylmagnesium bromide) to a ketone precursor (e.g., 2-methoxy-5-methylbenzaldehyde), followed by reduction . Optimization includes:

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridin-2-yl protons), δ 3.8 ppm (methoxy group), and δ 2.3 ppm (methyl group) confirm substitution patterns .

- ¹³C NMR : Signals at ~160 ppm (methoxy carbon) and ~150 ppm (pyridine ring carbons) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond angles and stereochemistry .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 259.3 (calculated) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as enzymes or receptors?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., kinases) using PyMOL for visualization. Key interactions include hydrogen bonding with the methoxy group and π-π stacking of the pyridine ring .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

- Pharmacophore modeling : Identify critical features (e.g., hydroxyl group for H-bond donors) using Schrödinger Suite .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Dose-response curves : Compare IC₅₀ values in enzyme inhibition vs. cell-based assays. Discrepancies may arise from off-target effects or metabolic instability .

- Counter-screen assays : Test against related enzymes (e.g., CYP450 isoforms) to rule out nonspecific binding .

- Metabolite profiling (LC-MS) : Identify degradation products that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Modify substituents :

- Replace methoxy with ethoxy to increase lipophilicity (logP ↑).

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance target affinity .

- Stereochemical optimization : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru) to assess stereospecific activity .

- In vitro validation : Test analogs in high-throughput screening (HTS) against a panel of 100+ kinases .

Q. What experimental and computational approaches optimize enzymatic synthesis of this compound?

- Methodological Answer :

- Biocatalyst screening : Use Leuconostoc pseudomesenteroides N13 for asymmetric reduction of ketone precursors (e.g., 90% enantiomeric excess) .

- Directed evolution : Mutate alcohol dehydrogenase (ADH) enzymes to enhance catalytic efficiency (kcat/Kₘ > 10³ M⁻¹s⁻¹) .

- Kinetic modeling : Apply Michaelis-Menten parameters to scale up bioreactor conditions (e.g., pH 7.0, 30°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values between computational predictions and experimental measurements?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.